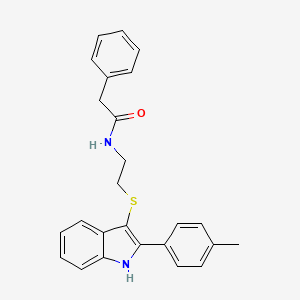
1,2-二苯乙烯-1,2-二基双(4-苯甲酸)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C28H20O4 and a molecular weight of 420.46 g/mol . It is a solid substance that is often used in scientific research due to its unique properties, including its ability to exhibit aggregation-induced emission (AIE) .
科学研究应用
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biological imaging due to its fluorescent properties.
Medicine: Research is being conducted to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
Target of Action
It is known to be used as an aggregation-induced emission (aie) dye for esterification with hydroxyl and amino groups .
Mode of Action
Its prominent aggregation-induced emission (aie) feature suggests that it may interact with its targets through a mechanism involving aggregation .
Biochemical Pathways
Its use as an aie dye suggests that it may play a role in fluorescence-based detection systems .
Result of Action
It has been used in the synthesis of a luminescent metal–organic framework (lmof) for efficient detection of nitro-containing explosives and antibiotics in aqueous media .
Action Environment
It is known that the compound is thermally stable, water stable, and highly emissive .
生化分析
Biochemical Properties
It is known that the compound exhibits aggregation-induced emission (AIE), which suggests that it may interact with various biomolecules in a unique manner .
Molecular Mechanism
Its aggregation-induced emission (AIE) property suggests that it may interact with biomolecules in a unique way .
Temporal Effects in Laboratory Settings
It is known that the compound is thermally stable, water stable, and highly emissive .
准备方法
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid typically involves organic synthesis techniques. One common method includes the reaction of benzaldehyde with diphenylethylene lithium to produce the desired compound[2][2]. The specific reaction conditions, such as temperature and solvents, can vary depending on the experimental design[2][2]. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has similar structural features but different functional groups.
1,1,2,2-Tetraphenylethylene: Another compound with a similar core structure but different substituents.
Biphenyl-4,4’-dicarboxylic acid: Shares some structural similarities but has different chemical properties.
The uniqueness of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid lies in its specific functional groups and its ability to exhibit AIE, which is not commonly found in other similar compounds .
属性
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUYJXPONEHGK-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C(=O)O)/C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2546329.png)



![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)
![4-benzoyl-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2546341.png)


![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)



